Cas no 2248289-02-1 (1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate)
1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate
- 2248289-02-1
- EN300-6513464
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate
- 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate
-
- Inchi: 1S/C12H8F3NO4/c13-12(14,15)6-5-9(17)20-16-10(18)7-3-1-2-4-8(7)11(16)19/h1-4H,5-6H2
- InChI Key: QTTRYBGSSWUFCD-UHFFFAOYSA-N
- SMILES: FC(CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(F)F
Computed Properties
- Exact Mass: 287.04054222g/mol
- Monoisotopic Mass: 287.04054222g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.7Ų
1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6513464-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 0.05g |
$612.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 0.1g |
$640.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 0.25g |
$670.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 0.5g |
$699.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 1g |
$728.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 2.5g |
$1428.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 5g |
$2110.0 | 2023-06-01 | ||
| Enamine | EN300-6513464-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,4,4-trifluorobutanoate |
2248289-02-1 | 10g |
$3131.0 | 2023-06-01 |
1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate
Introduction to 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate (CAS No. 2248289-02-1) in Modern Chemical Biology
The compound 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate (CAS No. 2248289-02-1) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative of isoindoline, this molecule has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a 1,3-dioxo moiety combined with a 4,4,4-trifluorobutanoate side chain imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery.
In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds, leveraging the inherent advantages of fluorine atoms in enhancing metabolic stability, bioavailability, and binding affinity. The trifluorobutanoate group in this compound is particularly noteworthy, as it introduces fluorine atoms in a position that can modulate both lipophilicity and hydrogen bonding interactions. Such modifications are critical for optimizing pharmacokinetic profiles and improving therapeutic efficacy.
The isoindoline core is another key feature of this compound, which has been extensively explored in the design of bioactive molecules. Isoindoline derivatives are known for their structural versatility and ability to engage with biological targets such as enzymes and receptors. The 1,3-dioxo functional group further enhances the molecule's potential by introducing electrophilic centers that can participate in various chemical reactions, including nucleophilic additions and condensations. These reactivity patterns make the compound a promising candidate for further derivatization and lead optimization.
Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and interactions. By integrating quantum mechanical calculations with molecular modeling techniques, researchers can now design and screen compounds like 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate with greater efficiency. Studies have demonstrated that fluorinated isoindoline derivatives exhibit enhanced binding to certain protein targets compared to their non-fluorinated counterparts. This underscores the importance of structural optimization in developing novel therapeutics.
The synthesis of 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps typically include cyclization reactions to form the isoindoline ring system followed by functionalization at the 1,3-dioxo position. The introduction of the trifluorobutanoate group often requires advanced methods such as fluorination reactions or esterification protocols. These synthetic strategies not only showcase the versatility of modern organic chemistry but also contribute to the growing library of fluorinated heterocycles available for drug development.
From a biological perspective, the potential applications of this compound are vast. Preliminary studies suggest that derivatives of 1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate may exhibit activity against various diseases by modulating key biological pathways. For instance, isoindoline-based molecules have shown promise in targeting enzymes involved in cancer metabolism or inflammatory responses. The fluorine atoms in the side chain could further enhance these effects by improving target engagement and reducing degradation rates within biological systems.
The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence both physical properties (e.g., solubility) and electronic distributions makes it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics. The combination of an isoindoline scaffold with a trifluorobutanoate group exemplifies how structural features can be rationally designed to achieve desired pharmacological outcomes.
In conclusion,1,3-Dioxoisoindolin-2-yl 4,4,4-trifluorobutanoate (CAS No. 2248289-02-1) stands as a testament to the innovative spirit driving modern chemical biology forward. Its unique structural composition opens up numerous possibilities for further research and development across multiple therapeutic areas. As computational methods continue to refine our understanding of molecular interactions,this compound will undoubtedly play a pivotal role in shaping future pharmaceutical discoveries.
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